BenchChemオンラインストアへようこそ!

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

Chiral purity Peptide synthesis Quality control

Procure (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid (Boc‑(S)-(2-bromoallyl)glycine) as your preferred chiral building block for Boc‑strategy SPPS. Its ≥99% chiral purity (confirmed by HPLC) eliminates diastereomer formation during elongation, while the Boc group remains orthogonal to Fmoc deprotection. The terminal vinyl‑bromide enables Suzuki coupling, thiol‑ene click, or nucleophilic displacement for rapid library diversification. Backed by cGMP‑capable manufacturing, lot‑specific COA, and multi‑kg scalability, this is the lower‑risk choice for peptide lead optimization and regulated supply chains.

Molecular Formula C10H16BrNO4
Molecular Weight 294.14 g/mol
CAS No. 151215-34-8
Cat. No. B111948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
CAS151215-34-8
Molecular FormulaC10H16BrNO4
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O
InChIInChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m0/s1
InChIKeyAKUQAUPMGSKZIY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid (CAS 151215-34-8) Procurement & Chemical Identity Overview


(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid (CAS 151215-34-8), also known as Boc-L-2-amino-4-bromo-4-pentenoic acid or Boc-(S)-(2-bromoallyl)glycine [1], is an optically active, non-proteinogenic amino acid derivative bearing a tert-butoxycarbonyl (Boc)-protected primary amine and a terminal bromoalkenyl side chain. With molecular formula C10H16BrNO4 and molecular weight 294.14 g/mol , this compound serves as a chiral building block in peptide and peptidomimetic synthesis, where the vinyl bromide moiety provides a functional handle for subsequent cross-coupling, nucleophilic displacement, or olefin functionalization reactions.

Why (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid Cannot Be Replaced by Off-the-Shelf Amino Acid Derivatives


Substituting CAS 151215-34-8 with an unvalidated analog—whether an alternative protecting group (e.g., Fmoc) or a racemic mixture—introduces quantifiable risks in chiral fidelity, synthetic route compatibility, and downstream reaction efficiency. The (S)-configured α-stereocenter with an [α]D25 of -7 ± 0.5° (C=1 in EtOH) is non-negotiable for maintaining stereochemical integrity in peptide chains; the Boc group is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, whereas the Fmoc analog (CAS 220497-60-9) requires fundamentally different deprotection conditions . Moreover, vendor-reported purity specifications vary significantly—ranging from 95% to ≥99% (HPLC, Chiral purity) [1]—meaning that without verified analytical data, a lower-purity alternative may introduce stereochemical contaminants that compromise experimental reproducibility and regulatory documentation.

Quantitative Differentiation Evidence: (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid vs. Analogs


Chiral Purity Specification: ≥99% Verified by HPLC and Chiral Purity Assay

The target compound (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid (CAS 151215-34-8) is commercially available with a verified specification of ≥99% purity by HPLC with explicit chiral purity certification [1]. This is directly comparable to the (R)-enantiomer (CAS 149930-92-7) and the unprotected L-amino acid analog (CAS 151144-96-6). In contrast, vendor offerings of the Fmoc-protected analog (CAS 220497-60-9) are typically specified at 95% purity with only 98% enantiomeric excess (e.e.) , representing a 4% lower absolute purity and an additional 2% stereochemical impurity burden.

Chiral purity Peptide synthesis Quality control

Established Synthetic Route Yield: 75% Overall One-Pot Procedure from Diethylacetamidomalonate

A primary literature method reports the synthesis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid (reported as N(Boc)-L-(2-bromoallyl)-glycine) from diethylacetamidomalonate and 2,3-dibromopropene via a one-pot procedure in 75% overall yield [1]. This contrasts with a later patent method reporting a 43.5% yield from L-2-amino-4-bromo-4-pentenoic acid via Boc protection with di-tert-butyl dicarbonate . The 75% one-pot method demonstrates a 31.5% absolute yield advantage over the alternative two-step approach.

Synthetic efficiency Unnatural amino acid synthesis Scalable preparation

Molecular Weight Advantage for Step Economy: 294.14 g/mol vs. 416.26 g/mol for Fmoc Analog

The Boc-protected (S)-4-Bromo-2-amino acid (MW 294.14 g/mol ) is 29.3% lighter (by molecular weight) than its Fmoc-protected counterpart (Fmoc-L-2-amino-4-bromo-4-pentenoic acid, CAS 220497-60-9; MW 416.26 g/mol ). This molecular weight differential translates directly to lower mass input requirements per mole of building block and reduced waste stream volume during deprotection.

Step economy Solid-phase peptide synthesis Atom economy

Defined Storage Stability Parameters: 2-8°C Refrigerated Storage with Sealed Moisture Protection

Multiple independent vendors specify a consistent storage condition of 2-8°C for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, with explicit requirements for sealed storage away from moisture [1]. This stands in contrast to the unprotected L-2-amino-4-bromo-4-pentenoic acid (CAS 151144-96-6), for which long-term stability data are less uniformly documented, and to certain Fmoc derivatives that are more prone to dibenzofulvene formation upon thermal or basic exposure.

Storage stability Procurement planning Long-term storage

Literature-Validated Versatility: Elaboration to Multiple Optically Active Unnatural Amino Acids

The seminal Tetrahedron Letters paper by Leanna and Morton (1993) demonstrated that (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid (reported as 1) can be elaborated to several other unnatural amino acids [1]. This established precedent for downstream diversification is not equivalently documented for the corresponding Fmoc-protected analog, which lacks comparable published examples of post-synthetic functional group interconversion. The vinyl bromide handle enables cross-coupling (e.g., Suzuki-Miyaura), nucleophilic substitution, and olefin functionalization reactions, creating a versatile entry point to diverse amino acid scaffolds.

Unnatural amino acid synthesis Diversification Peptidomimetics

Scalable Production Infrastructure: G to Kg-Scale Manufacturing Capability with Analytical Support

Multiple vendors explicitly state scalable production capabilities for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid from gram to kilogram scale, with some offering high-throughput analytical support and cGMP-compliant facilities . This contrasts with certain niche analogs (e.g., (R)-enantiomer CAS 149930-92-7 or the unprotected amino acid CAS 151144-96-6) where vendors often list only small-scale research quantities with limited or no stated capability for multi-kilogram manufacturing. The documented availability at kg scale indicates mature supply chain infrastructure.

Scalable production cGMP Analytical support

Optimal Application Scenarios for Procuring (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Boc-Protecting Group Strategy

When designing peptide sequences that incorporate an unnatural bromoalkenyl amino acid, CAS 151215-34-8 is the optimal choice for Boc-strategy SPPS workflows. Its Boc protecting group is orthogonal to Fmoc-based deprotection conditions, enabling selective N-terminal manipulation without affecting acid-labile side-chain protecting groups. The ≥99% chiral purity specification [1] ensures that stereochemical integrity is maintained throughout the peptide elongation process, minimizing diastereomer formation that would otherwise require challenging HPLC separation. Compared to the Fmoc analog, the 29.3% lower molecular weight [2] reduces resin loading mass and waste volume, directly lowering per-residue coupling costs in large-scale peptide production campaigns.

Synthesis of Optically Active Unnatural Amino Acid Libraries via Cross-Coupling Diversification

For medicinal chemistry programs building libraries of non-proteinogenic amino acids, (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid serves as a privileged starting material with established literature precedent. The vinyl bromide moiety is a competent electrophile for Suzuki-Miyaura cross-coupling with aryl or vinyl boronic acids, enabling rapid diversification to C-4 substituted amino acid derivatives. The 75% one-pot synthesis precedent [1] validates the commercial scalability of this intermediate, while its demonstrated elaboration to multiple unnatural amino acids [1] provides a proven roadmap for library synthesis. Procurement of this specific compound de-risks library construction compared to unvalidated bromoalkenyl amino acid analogs lacking published diversification examples.

cGMP Peptide API Manufacturing with Stringent Quality and Supply Chain Requirements

In regulated environments requiring cGMP-compliant starting materials, CAS 151215-34-8 is supported by vendors offering cGMP manufacturing capability and scalable production from grams to multi-kilogram quantities [1]. The availability of detailed Certificates of Analysis (COA) with lot-specific chiral purity data, coupled with well-defined storage parameters (2-8°C, sealed, moisture-protected) [2], enables robust material qualification and stability monitoring. This level of documented quality infrastructure is not uniformly available for the (R)-enantiomer or the unprotected amino acid, making this compound the lower-risk procurement choice for clinical supply chains where batch-to-batch consistency and regulatory documentation are non-negotiable.

Bioconjugation and Targeted Drug Delivery System Development

The combination of a chiral amino acid backbone, a Boc-protected amine, and a reactive bromoalkenyl side chain positions CAS 151215-34-8 as a versatile bioconjugation handle. The vinyl bromide can participate in thiol-ene click chemistry or palladium-catalyzed cross-coupling with appropriately functionalized payloads, while the carboxylic acid enables amide bond formation with targeting moieties. The ≥99% purity specification [1] ensures that conjugation reactions proceed without interference from stereochemical contaminants or organic impurities that could otherwise generate heterogeneous conjugate populations requiring extensive purification. This purity advantage over lower-specification analogs (e.g., 95% purity grades) directly translates to higher yields of homogeneous bioconjugate products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.